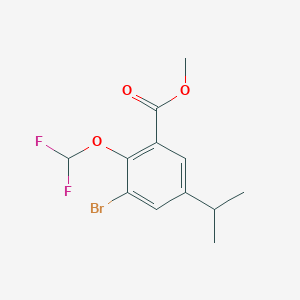

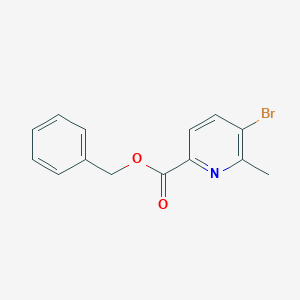

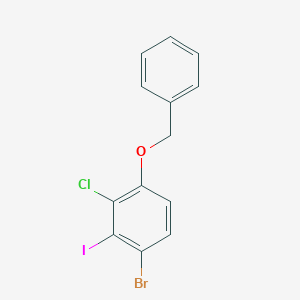

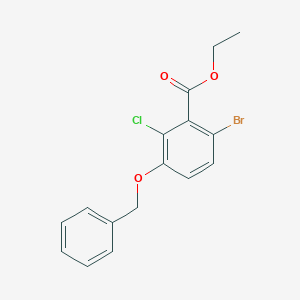

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis: Suzuki–Miyaura Cross-Coupling

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a valuable reagent in the Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound’s halogen substituents make it a suitable electrophile that can undergo palladium-catalyzed coupling with organoboron compounds.

Pharmaceutical Chemistry: Synthesis of Bioactive Molecules

In pharmaceutical research, this compound is used as an intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further functionalization, making it a versatile precursor for developing drugs with potential therapeutic applications .

Material Science: Advanced Polymer Research

The benzyloxy and halogen groups in Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be utilized in the design and synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials .

Analytical Chemistry: Chromatographic Standards

Due to its distinct chemical structure, this compound can serve as a chromatographic standard. It helps in the calibration of analytical instruments and aids in the development of new analytical methods for detecting complex molecules .

Biochemistry: Enzyme-Catalyzed Reactions

In biochemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be used to study enzyme-catalyzed reactions, such as those involving lipases. These studies can lead to a better understanding of enzymatic selectivity and mechanism .

Environmental Science: Degradation Studies

This compound’s stability and degradation under various environmental conditions can be studied to understand its long-term environmental impact. Such studies are crucial for assessing the ecological safety of chemical compounds .

Agricultural Chemistry: Pesticide Synthesis

In agricultural chemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be a precursor in the synthesis of pesticides. Its halogenated structure allows for the creation of compounds that can act as potent biocides .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is used to optimize chemical processes such as catalysis and reaction kinetics. Its reactivity can provide insights into improving industrial-scale chemical production .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNORNJAKVWTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)